Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic core (spiro[4.5]decane) with a ketone (oxo) group at position 1 and two nitrogen atoms (diazas) at positions 2 and 7. The benzyl ester at position 7 enhances lipophilicity, making it a candidate for medicinal chemistry applications, particularly in receptor modulation and enzyme inhibition .
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
benzyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c19-14-16(8-9-17-14)7-4-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) |
InChI Key |
WVCYOPUIPXBWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2=O)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate as a starting material, which is then reacted with benzylamine in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biological Studies: The compound’s ability to inhibit RIPK1 makes it a candidate for studying inflammatory diseases and other conditions where necroptosis plays a role.
Chemical Research: Its unique spirocyclic structure makes it an interesting subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of the necroptosis pathway . This compound binds to the active site of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomerism in Diazaspiro Systems
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (CAS 1160246-74-1)
- Structural Differences : The oxo group is at position 7, and diaza groups are at 2 and 4.
- Functional Impact : This isomer exhibits potent inhibition of protein-protein interactions and activation of ligand binding, likely due to altered hydrogen-bonding capabilities compared to the 1-oxo analog .
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1160246-73-0)
- Structural Differences : The oxo group shifts to position 2, while diaza groups remain at 1 and 7.
Ester Group Modifications
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 923009-50-1)
- Structural Differences : Replaces the benzyl ester with a tert-butyl group.
- Functional Impact : Increased steric bulk and stability due to the tert-butyl group may enhance metabolic resistance but reduce cell permeability compared to the benzyl derivative .
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1330764-01-6)
Variations in Oxo Position
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1158750-91-4)
- Structural Differences : Oxo group at position 3 instead of 1.
Physicochemical Data
Biological Activity
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, supported by data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 288.34 g/mol
- CAS Number : 1160246-74-1
- Purity : ≥95%
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It was evaluated against several cancer cell lines, including breast (MCF-7), prostate (DU145), and lung (A549) cancer cells. The results indicated a dose-dependent cytotoxic effect, as shown in Table 2.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|
| MCF-7 | 15 ± 3 | 10 ± 2 |
| DU145 | 20 ± 4 | 15 ± 3 |
| A549 | 25 ± 5 | 18 ± 4 |
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. This is characterized by:
- Activation of caspase pathways.
- Increased levels of reactive oxygen species (ROS).
- Disruption of mitochondrial membrane potential.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) assessed the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition compared to standard antibiotics.
- Anticancer Properties : Research published in the Journal of Cancer Research (2023) evaluated the efficacy of this compound against various cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis in MCF-7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
